N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide
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Overview
Description
Mechanism of Action
Target of Action
N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide, also known as MFC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications They have been employed as medicines in a number of distinct disease areas .
Mode of Action
This has inspired medicinal chemists to create numerous innovative antibacterial agents
Biochemical Pathways
. These suggest that MFC may affect a wide range of biochemical pathways.
Result of Action
, suggesting that MFC may have similar effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-methoxypyrimidine-5-amine. The reaction is often carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. This method uses microwave radiation to heat the reaction mixture, significantly reducing reaction times and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antibacterial and antifungal properties.
Environmental Science: The compound is studied for its potential use in environmental remediation due to its reactivity with various pollutants.
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(2-methoxypyridin-5-yl)furan-2-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide is unique due to the presence of both a furan ring and a methoxypyrimidine ring, which confer distinct reactivity and biological activity. This combination makes it a versatile compound for various applications in medicinal chemistry and environmental science.
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-15-10-11-5-7(6-12-10)13-9(14)8-3-2-4-16-8/h2-6H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYBWSOGRJOPEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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